Cas no 151451-10-4 (Cyclopentanecarboxamide,N-[4-[2-(8-cyclopentyl-1,2,6,9-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl]phenyl]-)
![Cyclopentanecarboxamide,N-[4-[2-(8-cyclopentyl-1,2,6,9-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl]phenyl]- structure](https://it.kuujia.com/scimg/cas/151451-10-4x500.png)
151451-10-4 structure
Nome del prodotto:Cyclopentanecarboxamide,N-[4-[2-(8-cyclopentyl-1,2,6,9-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl]phenyl]-
Cyclopentanecarboxamide,N-[4-[2-(8-cyclopentyl-1,2,6,9-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl]phenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopentanecarboxamide,N-[4-[2-(8-cyclopentyl-1,2,6,9-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl]phenyl]-
- N-[4-[2-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)ethyl]phenyl]cyclopentanecarboxamide
- SCHEMBL9402207
- 3-(4-(Cyclopentanecarbonylamino)phenethyl)-8-cyclopentyl-1-propylxanthine
- DTXSID80164790
- 151451-10-4
- N-(4-(2-(8-Cyclopentyl-2,6-dioxo-1-propyl-1H-purin-3(2H,6H,9H)-yl)ethyl)phenyl)cyclopentanecarboxamide
- N-{4-[2-(8-cyclopentyl-2,6-dioxo-1-propyl-2,3,6,9-tetrahydro-1H-purin-3-yl)ethyl]phenyl}cyclopentanecarboxamide
- Cyclopentanecarboxamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)-
-
- Inchi: InChI=1S/C27H35N5O3/c1-2-16-32-26(34)22-24(30-23(29-22)19-7-3-4-8-19)31(27(32)35)17-15-18-11-13-21(14-12-18)28-25(33)20-9-5-6-10-20/h11-14,19-20H,2-10,15-17H2,1H3,(H,28,33)(H,29,30)
- Chiave InChI: JQZBHASHUOCKKJ-UHFFFAOYSA-N
- Sorrisi: C1(C2=NC3=C(N(CCC4C=CC(NC(C5CCCC5)=O)=CC=4)C(=O)N(CCC)C3=O)N2)CCCC1
Proprietà calcolate
- Massa esatta: 477.27425
- Massa monoisotopica: 477.27399000g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 35
- Conta legami ruotabili: 8
- Complessità: 771
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 98.4Ų
- XLogP3: 4.8
Proprietà sperimentali
- PSA: 98.4
Cyclopentanecarboxamide,N-[4-[2-(8-cyclopentyl-1,2,6,9-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl]phenyl]- Letteratura correlata
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
151451-10-4 (Cyclopentanecarboxamide,N-[4-[2-(8-cyclopentyl-1,2,6,9-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl]phenyl]-) Prodotti correlati
- 1105547-86-1(1-(4-cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid)
- 2138555-06-1((3,5-dimethyl-1-propoxycyclohexyl)methanol)
- 1553898-38-6((2-Cyclohexyl-2-methoxyethyl)(methyl)amine)
- 1361664-41-6(3'-Fluoro-2,3,4,5,6-pentachloro-4'-(trifluoromethyl)biphenyl)
- 1803814-58-5(1,3-Dibromo-2-difluoromethoxy-4-ethoxybenzene)
- 1788041-65-5(4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine)
- 2416229-71-3(1,3-dimethoxy-7-azaspiro3.5nonane)
- 96838-92-5(1,3-Dioxolane, 2-(2-bromobutyl)-)
- 1804386-29-5(2-Amino-6-(chloromethyl)-3-cyano-4-(trifluoromethoxy)pyridine)
- 1499980-97-0(1-(Pyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
